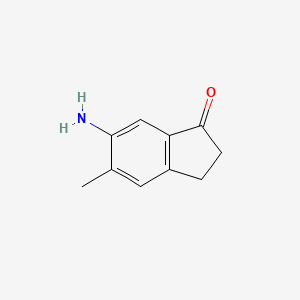![molecular formula C8H18N6O2 B12630941 [[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea CAS No. 1049978-21-3](/img/structure/B12630941.png)
[[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazinylidene group and a urea moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the hydrazinylidene group and the subsequent coupling with a urea derivative. Common reagents used in these reactions include hydrazine, isocyanates, and various catalysts to facilitate the reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s purity and consistency.
化学反応の分析
Types of Reactions
[[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable substituents.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under mild conditions with appropriate reducing agents. Substitution reactions may involve catalysts or specific solvents to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions For instance, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound
科学的研究の応用
[[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea: has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: Utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
作用機序
The mechanism of action of [[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. Detailed studies on its binding affinity and interaction dynamics are crucial to understanding its effects at the molecular level.
類似化合物との比較
[[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea: can be compared with other similar compounds, such as:
Hydrazinylidene derivatives: These compounds share the hydrazinylidene group and exhibit similar chemical reactivity.
Urea derivatives: Compounds with urea moieties that have comparable structural features and applications.
The uniqueness of This compound lies in its combined structural elements, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
1049978-21-3 |
|---|---|
分子式 |
C8H18N6O2 |
分子量 |
230.27 g/mol |
IUPAC名 |
[[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea |
InChI |
InChI=1S/C8H18N6O2/c1-5(11-12-6(9)15)4-8(2,3)14-13-7(10)16/h14H,4H2,1-3H3,(H3,9,12,15)(H3,10,13,16)/b11-5+ |
InChIキー |
HOHZMPULCDNXQM-VZUCSPMQSA-N |
異性体SMILES |
C/C(=N\NC(=O)N)/CC(C)(C)NNC(=O)N |
正規SMILES |
CC(=NNC(=O)N)CC(C)(C)NNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


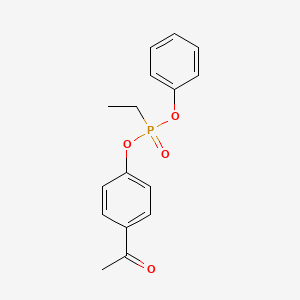
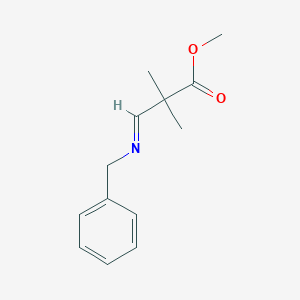
![2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12630876.png)
![3-Phenyl-6-{4-[2-(trifluoromethyl)phenoxy]piperidin-1-yl}pyridazine](/img/structure/B12630878.png)
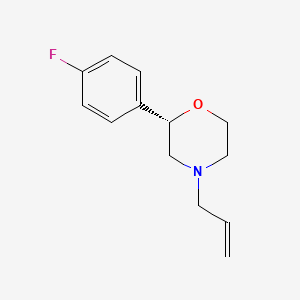
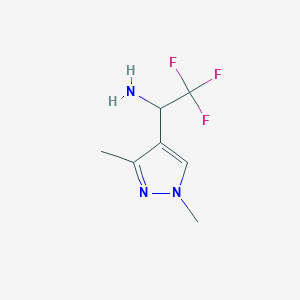
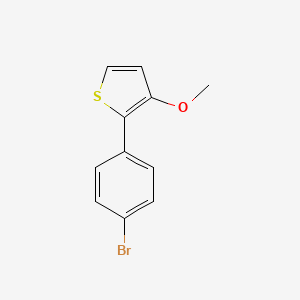
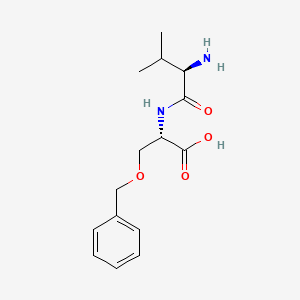
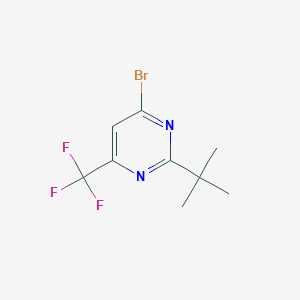
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanoate](/img/structure/B12630920.png)
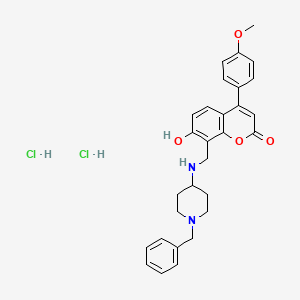
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-phenoxypropanamide](/img/structure/B12630933.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate](/img/structure/B12630943.png)
